Product packaging for Besifovir PM(Cat. No.:)

Besifovir PM

Cat. No.: B14851855
M. Wt: 233.27 g/mol
InChI Key: VHXBGKFODQUQEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Besifovir PM is a nucleotide analog prodrug related to Besifovir dipivoxil maleate (BSV), an investigational antiviral agent with significant research value in virology and hepatology . Its primary research application is the study of novel therapeutic strategies against chronic hepatitis B virus (HBV) infection. Upon metabolic activation within cells, the active form of the compound competes with natural nucleotides, acting as a chain terminator and effectively inhibiting HBV viral replication . This mechanism specifically targets the viral reverse transcriptase enzyme, disrupting a crucial step in the HBV life cycle . In comparative preclinical and clinical studies, compounds like Besifovir have demonstrated potent viral suppression with a high genetic barrier to resistance, making them a valuable tool for investigating long-term antiviral management . A key area of research interest is its potential for an improved safety profile compared to other established antiviral agents; studies indicate it may not be associated with the renal and bone toxicities that can complicate long-term treatment with other nucleotide analogs . Researchers utilize this compound to explore these efficacy and safety parameters in model systems, to elucidate mechanisms of viral persistence, and to develop better treatment regimens for chronic HBV. This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N5O B14851855 Besifovir PM

Properties

Molecular Formula

C11H15N5O

Molecular Weight

233.27 g/mol

IUPAC Name

9-[(1-ethoxycyclopropyl)methyl]purin-2-amine

InChI

InChI=1S/C11H15N5O/c1-2-17-11(3-4-11)6-16-7-14-8-5-13-10(12)15-9(8)16/h5,7H,2-4,6H2,1H3,(H2,12,13,15)

InChI Key

VHXBGKFODQUQEL-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CC1)CN2C=NC3=CN=C(N=C32)N

Origin of Product

United States

Molecular Mechanisms of Antiviral Action of Besifovir Pm

Prodrug Activation and Intracellular Metabolism of Besifovir

Besifovir is administered in its prodrug form, besifovir dipivoxil maleate (BSV), to enhance its oral bioavailability. nih.gov Once absorbed, it undergoes metabolic activation primarily within liver cells. nih.gov

Enzymatic Hydrolysis Pathways to Active Metabolites

The activation of besifovir begins when it enters the liver and intestine, where esterase enzymes hydrolyze the prodrug. researchgate.net This process cleaves the dipivoxil groups and converts the compound into its active metabolite, besifovir monophosphate, also known as LB80317. nih.govresearchgate.net This initial conversion is a critical step. Subsequently, cellular kinases further phosphorylate the monophosphate form into its diphosphate and triphosphate (besifovir-TP) forms. The triphosphate metabolite is the pharmacologically active agent that directly targets the HBV replication machinery. nih.gov

Intracellular Conversion Kinetics and Pathway Characterization

Once besifovir enters the host cells, it is efficiently converted into its phosphorylated metabolites. Studies on analogous nucleotide phosphonates, such as tenofovir and adefovir, provide insights into the likely kinetics of this process. In hepatic cells, the active diphosphate forms of these analogs accumulate over time and exhibit a long intracellular half-life. nih.govnih.gov For instance, tenofovir diphosphate has a half-life of approximately 95 hours in primary human hepatocytes. nih.govresearchgate.net This prolonged intracellular presence of the active metabolite allows for sustained antiviral pressure on the virus. The efficient phosphorylation and long half-life are key factors contributing to the potent antiviral efficacy of this class of drugs. nih.gov

Interaction with Hepatitis B Virus (HBV) Polymerase

The primary target of the activated besifovir metabolite is the HBV polymerase, an enzyme critical for viral replication. nih.gov This polymerase has reverse transcriptase (RT) activity, which is essential for synthesizing viral DNA from an RNA template. mdpi.com

Competitive Inhibition of Viral Reverse Transcriptase

The active triphosphate form of besifovir functions as a competitive inhibitor of the HBV polymerase. nih.gov It structurally mimics the natural substrate, deoxyguanosine triphosphate (dGTP), and competes with it for binding to the active site of the viral reverse transcriptase. nih.gov By binding to the polymerase, besifovir-TP effectively blocks the enzyme's function, thereby halting the synthesis of viral DNA. nih.govpatsnap.com This competitive inhibition is a key component of its mechanism of action.

ParameterDescriptionFinding
Target Enzyme The primary viral enzyme inhibited by besifovir.HBV Polymerase / Reverse Transcriptase nih.govnih.govpatsnap.com
Mechanism The method by which the drug inhibits the enzyme.Competitive Inhibition nih.gov
Natural Substrate The molecule that besifovir's active form competes with.Deoxyguanosine triphosphate (dGTP) nih.gov
IC50 Value (Wild Type) The concentration of besifovir needed to inhibit 50% of the viral enzyme's activity in vitro.4.67 ± 0.84 μM nih.gov

Structural Basis of Binding to the HBV Polymerase Active Site (inferred from analogs)

While a specific crystal structure of besifovir bound to the HBV polymerase is not available, its interaction can be inferred from studies of structurally similar nucleotide analogs like adefovir and tenofovir. wikipedia.org These analogs position themselves within the enzyme's active site, where the phosphonate (B1237965) group interacts with magnesium ions essential for the catalytic reaction. This mimics the binding of the natural dGTP substrate. The acyclic portion of the molecule likely forms additional interactions with amino acid residues in the active site, stabilizing the drug-enzyme complex and preventing the natural substrate from binding.

Disruption of Viral DNA Synthesis

The interaction of besifovir's active metabolite with the HBV polymerase leads to a direct and potent disruption of viral DNA synthesis. This occurs through two primary mechanisms: competitive inhibition and chain termination. nih.gov

After the HBV polymerase binds to the viral pre-genomic RNA (pgRNA), it initiates the synthesis of the first (negative) strand of viral DNA. youtube.com The competitive inhibition by besifovir-TP prevents the incorporation of the natural dGTP, stalling this process. nih.gov Furthermore, if the besifovir triphosphate metabolite is incorporated into the growing viral DNA chain, it acts as a chain terminator. nih.gov Because the besifovir molecule lacks the 3'-hydroxyl group necessary to form the next phosphodiester bond, no further nucleotides can be added. nih.gov This premature termination of DNA elongation effectively halts the replication process and prevents the formation of new, infectious virus particles. nih.govresearchgate.net

Incorporation into Nascent Viral DNA Chains

The cornerstone of besifovir's antiviral mechanism is the competitive inhibition of the HBV polymerase. nih.gov The active triphosphate metabolite of besifovir is a structural analog of the natural deoxyguanosine triphosphate (dGTP). acs.orgchimia.ch This structural similarity allows it to compete with endogenous dGTP for the nucleotide-binding site of the viral polymerase. acs.orgnih.gov

During HBV DNA synthesis, the viral polymerase incorporates nucleotides to elongate the growing DNA chain. The active form of besifovir effectively vies for this incorporation process. biorxiv.org Due to its sufficient binding affinity for the polymerase's active site, it can be incorporated into the nascent viral DNA strand in place of the natural dGTP substrate. nih.gov This competitive mechanism is fundamental to its ability to disrupt viral replication. nih.gov

Mechanism of Viral DNA Chain Termination

Once incorporated into the growing viral DNA, the besifovir metabolite acts as an obligatory chain terminator. nih.gov Besifovir is classified as an acyclic nucleotide phosphonate, meaning its structure lacks the conventional cyclic sugar moiety found in natural nucleotides. acs.orgmdpi.com Crucially, it does not possess the 3'-hydroxyl group (-OH) that is indispensable for the formation of a phosphodiester bond with the next incoming nucleotide. nih.govmdpi.com

The process of DNA elongation by any polymerase relies on the 3'-hydroxyl group of the last incorporated nucleotide to form a bond with the 5'-phosphate group of the next one. By introducing a molecule that lacks this functional group, the elongation of the DNA strand is brought to an immediate halt. Therefore, the incorporation of the besifovir metabolite into the viral DNA chain results in the premature termination of synthesis, effectively preventing the completion of the viral genome. acs.orgbiorxiv.org

Specificity for Viral Enzymes over Host Polymerases

A critical aspect of antiviral therapy with nucleoside and nucleotide analogs is their selectivity for viral polymerases over host cell DNA polymerases. biorxiv.org The therapeutic efficacy of these drugs hinges on their ability to potently inhibit the viral enzyme while minimizing interference with the host's cellular machinery, thereby reducing the potential for toxicity.

While the active metabolite of besifovir is designed to target the HBV reverse transcriptase, nucleos(t)ide analogs can potentially interact with human DNA polymerases, including polymerases alpha, beta, and particularly the mitochondrial DNA polymerase gamma (Pol γ). acs.orgaopwiki.org Inhibition of Pol γ is a known mechanism of mitochondrial toxicity for some drugs in this class, as it can lead to the depletion of mitochondrial DNA. aopwiki.org The ideal antiviral agent exhibits a significantly higher affinity for the viral polymerase than for human polymerases. However, specific quantitative data, such as the 50% inhibitory concentration (IC50) or inhibition constant (Ki) values, comparing the inhibitory activity of besifovir's active diphosphate form against HBV polymerase versus human DNA polymerases alpha, beta, and gamma are not available in the cited literature.

Impact on Key Stages of the HBV Replication Cycle (mechanistic pathways)

The replication of the hepatitis B virus is a complex process that occurs within the liver cells of an infected individual. A key step in this cycle is the reverse transcription of pre-genomic RNA (pgRNA) into a new viral DNA genome, a process catalyzed by the HBV polymerase. This enzyme is multifunctional, possessing both RNA-dependent and DNA-dependent DNA polymerase activities.

Table 2: Key Stages in HBV Replication Targeted by Besifovir

HBV Replication Stage Description Impact of Besifovir
Reverse Transcription The HBV polymerase synthesizes a negative-strand DNA copy from the pre-genomic RNA (pgRNA) template. Besifovir's active metabolite competitively inhibits the HBV polymerase, the key enzyme in this process. acs.org
DNA Strand Elongation The polymerase continues to synthesize both the negative and positive strands of the viral DNA. The incorporation of the besifovir metabolite into the growing DNA chain causes premature termination, halting further elongation. biorxiv.org
Viral Genome Formation The process results in the formation of a new relaxed circular DNA (rcDNA) genome. By preventing the completion of DNA synthesis, besifovir inhibits the formation of new viral genomes.

Prodrug Design Principles and Chemical Analogs of Besifovir Pm

Design Strategies for Enhanced Oral Bioavailability of Nucleotide Analogs

Nucleotide analogs are a critical class of antiviral and anticancer agents. However, their therapeutic utility is often hampered by low oral bioavailability. nih.govnih.govresearchgate.net At physiological pH, the phosphonate (B1237965) or phosphate (B84403) group of these analogs exists as a dianion, carrying a double negative charge. nih.govnih.gov This high polarity significantly restricts their ability to passively diffuse across the lipid-rich cell membranes of the gastrointestinal tract. nih.govresearchgate.net

To overcome this challenge, medicinal chemists employ prodrug strategies. researchgate.netmdpi.com A prodrug is an inactive derivative of a drug molecule that is converted into the active form within the body. researchgate.netmdpi.com The primary goal of these strategies for nucleotide analogs is to mask the negative charges of the phosph(on)ate group, thereby increasing the molecule's lipophilicity and enhancing its absorption after oral administration. researchgate.netmdpi.com

Several creative prodrug strategies have been developed to address these deficiencies. nih.gov A common approach involves esterification, where the phosphonate group is reacted with lipophilic moieties. mdpi.com These promoieties are designed to be stable in the gastrointestinal environment but are later cleaved by enzymes, such as esterases present in the plasma and target cells, to release the active parent drug. researchgate.netnih.gov For a prodrug to be successful, it must possess a delicate balance of properties: it needs to be stable enough to survive in the gut, be transported effectively into the bloodstream, and then be efficiently converted to its active form in the target cells. nih.gov

Structural Modifications in Besifovir PM and its Precursors (e.g., dipivoxil esterification)

This compound, also known as Besifovir dipivoxil, is a prodrug of the active antiviral agent Besifovir, an acyclic nucleoside phosphonate. drugbank.com The parent drug, Besifovir, contains a phosphonate group that is negatively charged at physiological pH, leading to poor cell membrane permeability and consequently low oral bioavailability.

To enhance its oral absorption, Besifovir is structurally modified via dipivoxil esterification. This specific modification involves attaching two pivaloyloxymethyl (POM) ester groups to the phosphonate moiety. mdpi.com The resulting compound, Besifovir dipivoxil, is a neutral, more lipophilic molecule. mdpi.com This increased lipophilicity allows the prodrug to be more readily absorbed through the intestine after oral administration.

Once absorbed into the bloodstream and distributed to target cells, the POM promoieties are cleaved by cellular esterases. This enzymatic action releases the active Besifovir, which can then be phosphorylated to its active diphosphate form to exert its antiviral effect. mdpi.com This strategy of using a bis(pivaloyloxymethyl)ester prodrug is a well-established approach, famously used for Adefovir dipivoxil, another acyclic nucleoside phosphonate used in the treatment of Hepatitis B. nih.govmdpi.com

Comparative Analysis of Acyclic Nucleotide Phosphonate Prodrug Designs

The dipivoxil (di-POM) strategy used for Besifovir is one of several successful designs for acyclic nucleotide phosphonate prodrugs. Each design utilizes different promoieties to mask the phosphonate charge, leading to variations in absorption, distribution, and metabolism. A comparative analysis highlights the diversity of these chemical approaches.

Acyloxyalkyl Esters : This is the most common category and includes the pivaloyloxymethyl (POM) and isopropoxycarbonyloxymethyl (POC) groups. nih.govfrontiersin.org The di-POM design, as seen in Adefovir dipivoxil and Besifovir dipivoxil, was selected for Adefovir after demonstrating significantly higher oral bioavailability in rats compared to the free acid form. nih.gov The POC moiety is part of the tenofovir disoproxil fumarate (TDF) prodrug, which also greatly enhances the oral absorption of the parent drug, tenofovir. nih.gov Both POM and POC prodrugs are activated by esterase-mediated cleavage. nih.gov

Alkoxyalkyl Esters : This strategy involves attaching a lipid-like alkoxyalkyl group to the phosphonate. A prime example is Brincidofovir (CMX001), which is a hexadecyloxypropyl (HDP) prodrug of cidofovir. nih.gov This modification disguises the drug as a lysophospholipid, facilitating uptake and leading to a prolonged circulation time. nih.gov This design can enhance cellular uptake and antiviral activity significantly compared to the parent compound. nih.govnih.gov

S-acylthioethyl (SATE) Esters : The SATE prodrugs represent another approach to masking the phosphonate charge. nih.gov Their activation mechanism is similar to acyloxyalkyl esters, involving an initial esterase cleavage of a terminal thioester. This is followed by an intramolecular cyclization that releases the active drug. nih.gov

Phosphoramidates (ProTides) : This advanced prodrug approach involves creating an asymmetric phosphonate diester by linking an amino acid ester and an aryl group to the phosphorus atom. frontiersin.org Remdesivir is a well-known example of a ProTide. mdpi.com This design can facilitate cell entry and intracellular delivery of the nucleotide monophosphate, sometimes bypassing the initial, often rate-limiting, phosphorylation step required for activation of nucleoside analogs. frontiersin.org

The following table provides a comparative overview of these prodrug designs.

Interactive Data Table: Comparison of Acyclic Nucleotide Phosphonate Prodrug Designs
Prodrug Design Strategy Promoieties Example Prodrug(s) Parent Drug(s) General Activation Mechanism
Acyloxyalkyl Ester (POM) Di-pivaloyloxymethyl Besifovir dipivoxil, Adefovir dipivoxil Besifovir, Adefovir Cleavage by cellular esterases
Acyloxyalkyl Ester (POC) Di-isopropoxycarbonyloxymethyl Tenofovir disoproxil Tenofovir Cleavage by cellular esterases
Alkoxyalkyl Ester Hexadecyloxypropyl (HDP) Brincidofovir Cidofovir Cleavage by phospholipases
S-acylthioethyl (SATE) S-acylthioethyl (Various investigational) (Various phosphonates) Esterase cleavage followed by decomposition
Phosphoramidate (ProTide) Amino acid ester and Aryl group Remdesivir, Sofosbuvir GS-441524, Sofosbuvir monophosphate Carboxyesterase/Cathepsin A followed by HINT1 cleavage

Synthesis Methodologies for this compound and its Analogs (general academic discussion)

The synthesis of Besifovir dipivoxil and its analogs, such as Adefovir dipivoxil, involves a multi-step process that can be broadly divided into three key stages: synthesis of the acyclic side chain, coupling of the side chain to the nucleobase, and formation of the phosphonate prodrug.

Synthesis of the Acyclic Moiety : The first stage involves the construction of the specific acyclic chain that mimics the sugar portion of a natural nucleoside. For Besifovir and Adefovir, this is typically a 2-(phosphonomethoxy)ethyl (PME) side chain. The synthesis often starts from simple, commercially available precursors like ethylene glycol or related compounds, which are chemically modified to introduce the necessary functional groups for subsequent reactions.

Alkylation of the Nucleobase : A crucial and often challenging step is the regioselective alkylation of the purine nucleobase (guanine for Besifovir, adenine for Adefovir) with the pre-synthesized acyclic side chain. semanticscholar.org The goal is to form a bond at the N9 position of the purine ring, as this mimics the natural nucleoside structure. Alkylation can also occur at the N7 position, leading to an undesired isomer. Synthetic chemists have developed various strategies to improve N9 selectivity, such as using specific bases, solvents, and protecting group strategies to control the reaction's outcome. semanticscholar.orgbeilstein-journals.org

Phosphonylation and Esterification : After successfully coupling the side chain to the nucleobase, the phosphonate group is introduced. This is often achieved using a reaction with diethyl p-toluenesulfonyloxymethylphosphonate or a similar reagent, followed by dealkylation to yield the phosphonic acid (the active parent drug). The final step is the prodrug formation. To create the dipivoxil ester, the phosphonic acid is reacted with chloromethyl pivalate in the presence of a suitable base. This esterification step masks the two acidic protons of the phosphonate group, yielding the final Besifovir dipivoxil product. mdpi.com

Preclinical Antiviral Efficacy and Pharmacodynamics of Besifovir Pm

In Vitro Antiviral Activity in Cell Culture Models

In vitro studies utilizing human hepatoma Huh7 cells have been crucial in demonstrating the antiviral mechanism of besifovir. When Huh7 cells are transfected with HBV-replicating plasmids, besifovir exhibits a dose-dependent inhibition of HBV DNA replication. nih.govnih.gov As the concentration of besifovir increases, there is a corresponding and significant reduction in the levels of viral DNA. e-cmh.org This inhibitory effect is observed through analyses such as Southern blotting for viral DNA replicative intermediates and enzyme-linked immunosorbent assays (ELISA) for secreted viral antigens like HBsAg and HBeAg. nih.govnih.gove-cmh.org The active metabolite of besifovir competes with the natural substrate dGTP for binding to the HBV reverse transcriptase, leading to the termination of the DNA chain and thereby inhibiting viral replication. nih.gov

Table 1: Effect of Besifovir on HBV Replication in Huh7 Cells

Treatment HBV DNA Levels HBsAg Secretion HBeAg Secretion
Control Baseline Baseline Baseline
Increasing Besifovir Concentration Decreased nih.gove-cmh.org Decreased nih.gove-cmh.org Decreased nih.gove-cmh.org

This table is interactive. Click on the headers to sort the data.

Besifovir has demonstrated potent antiviral efficacy against wild-type HBV. nih.gov Clinical studies have shown that besifovir treatment leads to a significant reduction in HBV DNA levels in patients with chronic hepatitis B. nih.govnih.gov In a phase 3 trial, after 192 weeks of treatment, a high percentage of patients achieved virological response, defined as HBV DNA levels below 69 IU/mL and 20 IU/mL. nih.gov This sustained viral suppression highlights the potent and durable antiviral activity of besifovir against wild-type HBV. nih.govmdpi.com Furthermore, studies comparing besifovir to other established antiviral agents like tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF) have shown comparable antiviral efficacy, further establishing its potency. nih.govcontagionlive.comeatg.org

The antiviral activity of besifovir has been further evaluated in HBV replicon systems. These systems, which utilize cell lines stably expressing HBV replicons, are a standard tool for in vitro drug susceptibility testing. In these models, besifovir effectively inhibits HBV replication in a dose-dependent manner. nih.gov By transfecting Huh7 cells with HBV 1.2mer replicons, researchers have been able to quantify the reduction in HBV DNA levels upon treatment with besifovir's active metabolite. nih.gov These assays are critical for determining the drug's potency and for studying the potential for drug resistance. nih.gov

In Vivo Antiviral Efficacy in Animal Models

The woodchuck and the woodchuck hepatitis virus (WHV) serve as a valuable animal model for studying HBV infection and for the preclinical evaluation of antiviral therapies. nih.govnih.govmdpi.com This is due to the close relation between WHV and HBV, with similarities in viral replication, pathogenesis, and the progression to hepatocellular carcinoma. nih.govmdpi.comcreative-diagnostics.com Studies in WHV-infected woodchucks have been instrumental in assessing the in vivo efficacy and pharmacodynamics of antiviral agents. nih.gov This model allows for controlled investigations into the effects of new treatments on viral load and liver disease. nih.govmdpi.com

Humanized mouse models, which involve transplanting human hepatocytes into immunodeficient mice, have become a critical tool for studying HBV infection in vivo. nih.govfrontiersin.orgnih.gov These models support HBV infection and replication, allowing for the evaluation of antiviral therapies in a system that more closely mimics human infection. frontiersin.orgplos.orgfrontiersin.org The development of chimeric mouse models has provided a platform to study the entire HBV life cycle and to test the efficacy of novel antiviral agents. frontiersin.orgnih.gov These models are particularly useful for investigating drugs that target various stages of viral replication and for assessing the host immune response to infection and treatment. plos.orgfrontiersin.org

Table 2: Animal Models for Preclinical Evaluation of Besifovir

Animal Model Key Features Relevance to HBV Research

| Woodchuck (WHV-infected) | - Natural host for a closely related hepadnavirus. mdpi.com

  • Similar disease progression to human HBV infection. nih.govcreative-diagnostics.com | - Preclinical evaluation of antiviral efficacy and pharmacodynamics. nih.gov
  • Studies on long-term outcomes, including hepatocellular carcinoma. nih.gov | | Humanized Mouse | - Engrafted with human hepatocytes. nih.govfrontiersin.org
  • Supports HBV infection and replication. frontiersin.orgplos.org | - Evaluation of antiviral agents targeting the complete viral life cycle. frontiersin.org
  • Investigation of host-virus interactions and immune responses. plos.orgfrontiersin.org |
  • This table is interactive. Click on the headers to sort the data.

    Pharmacodynamic Markers of Viral Suppression in Preclinical Settings (e.g., reduction in viral load proxies)

    Preclinical investigations into the pharmacodynamics of besifovir have centered on its ability to suppress viral replication in in vitro settings, particularly utilizing cell culture models transfected with Hepatitis B Virus (HBV). These studies serve as a crucial forerunner to clinical trials, establishing the compound's intrinsic antiviral activity and its effectiveness against various viral strains, including those with resistance to existing therapies. The primary pharmacodynamic marker in these settings is the reduction of viral load proxies, such as HBV DNA levels.

    Research has demonstrated that besifovir is a potent inhibitor of HBV DNA replication. In vitro assays have been performed to determine its efficacy against both wild-type (WT) HBV and a spectrum of clinically relevant drug-resistant mutants. These studies are critical for defining the compound's resistance profile and potential utility in patients who have failed previous treatments.

    In drug susceptibility assays using HBV-transfected human hepatoma cell lines (e.g., Huh7 cells), besifovir has shown significant activity. For instance, its efficacy against adefovir (ADV)-resistant HBV mutants has been a key area of investigation. Studies have shown that mutants harboring major ADV-resistant mutations (such as rtA181T and rtN236T) remain highly sensitive to besifovir. nih.gov Besifovir effectively suppressed the replication of these ADV-resistant clones to a level comparable to its suppression of the wild-type virus. nih.gov

    Conversely, the activity of besifovir against lamivudine (LMV)-resistant strains has also been characterized. In vitro data indicate that key LMV-resistant mutations, such as rtL180M and rtM204V, are associated with resistance to besifovir. nih.gov This suggests a potential cross-resistance between lamivudine and besifovir. Furthermore, studies showed that while tenofovir-resistant primary mutations did not confer resistance to besifovir, some entecavir-resistant clones exhibited partial resistance. nih.gov

    The antiviral activity of besifovir in these preclinical models is often quantified by its effective concentration 50% (EC₅₀) or inhibitory concentration 50% (IC₅₀) values, which measure the concentration of the drug required to inhibit 50% of viral replication. Comparative studies have found that the EC₅₀ values for besifovir against wild-type and lamivudine-resistant HBV mutants were similar to those of adefovir. nih.gov

    The following table summarizes the findings from in vitro drug susceptibility assays, highlighting the efficacy of besifovir against various HBV strains.

    Table 1: In Vitro Susceptibility of HBV Genotypes to Besifovir

    HBV Strain Key Resistance Mutations Susceptibility to Besifovir Comparative Notes
    Wild-Type (WT) None Susceptible EC₅₀ values similar to adefovir. nih.gov
    Lamivudine-Resistant rtL180M, rtM204V Not Susceptible Mutations are associated with resistance to besifovir. nih.gov
    Adefovir-Resistant rtA181T, rtN236T Highly Susceptible Replication suppressed to the same level as WT. nih.gov
    Entecavir-Resistant Various Partial Resistance Some resistant clones showed reduced susceptibility. nih.gov
    Tenofovir-Resistant Various Primary Mutations Susceptible Mutants with primary resistance mutations remain susceptible. nih.gov

    These preclinical pharmacodynamic data were instrumental in establishing the antiviral profile of besifovir, demonstrating potent activity against wild-type and certain key drug-resistant HBV variants, which supported its progression into clinical development.

    Mechanisms of Hepatitis B Virus Resistance to Besifovir Pm

    Identification of HBV Polymerase Mutations Conferring Reduced Susceptibility

    The emergence of drug-resistant HBV mutants is a significant challenge in the long-term management of chronic hepatitis B easl.eusciencepg.com. For Besifovir, resistance has been associated with specific amino acid changes in the RT domain of the viral polymerase, an enzyme prone to mutations due to its lack of a proofreading function mdpi.comnih.gov. The first report of a patient experiencing viral breakthrough during long-term Besifovir treatment led to the identification of several mutations in the HBV RT domain nih.govmdpi.comnih.gov.

    Research has identified that the primary mutations conferring resistance to Besifovir are rtL180M and rtM204V, located in the reverse transcriptase (RT) domain of the HBV polymerase nih.govmdpi.comnih.gov. These specific substitutions are well-known for also causing resistance to other nucleoside analogues, particularly lamivudine nih.govnih.govviralhepatitisjournal.orgfrontiersin.org. In a study of a patient who developed Besifovir resistance, sequencing of the HBV DNA revealed a mutant that contained ten mutations in the RT domain, including rtL180M and rtM204V nih.govmdpi.comnih.gov. Subsequent in vitro analyses confirmed that the combination of rtL180M and rtM204V was responsible for the observed resistance to Besifovir nih.govmdpi.com. These mutations are often found together, as the rtL180M mutation can compensate for the impaired replication capacity caused by the rtM204V/I mutation mdpi.comviralhepatitisjournal.org.

    To pinpoint the mutations responsible for Besifovir resistance, researchers have utilized in vitro drug susceptibility assays with various artificial HBV clones nih.govmdpi.com. In one key study, a mutant clone isolated from a resistant patient harbored ten RT mutations: rtV23I, rtH55R, rtY124H, rtD134E, rtN139K, rtL180M, rtM204V, rtQ267L, rtL269I, and rtL336M nih.govnih.gov. To characterize these, artificial HBV constructs were created containing different combinations of these mutations mdpi.com.

    The results demonstrated that clones containing only the rtL180M mutation (M) or only the rtM204V mutation (V) showed reduced susceptibility to Besifovir compared to the wild-type (WT) virus mdpi.com. The clone containing both mutations (MV) exhibited the strongest resistance nih.govmdpi.com. The 50% inhibitory concentration (IC₅₀) values, which represent the drug concentration required to inhibit viral replication by half, were significantly higher for these mutants. The IC₅₀ for the wild-type virus was 4.13 ± 0.52 μM, while it increased to 23.87 ± 4.07 μM for the rtL180M mutant (a 5.8-fold increase) and over 50 μM for both the rtM204V and the combined rtL180M/rtM204V mutants (a >12.1-fold increase) mdpi.com. This molecular characterization confirms that the rtL180M and rtM204V mutations are the key drivers of Besifovir resistance nih.govnih.govmdpi.com.

    In Vitro Susceptibility Assays of Drug-Resistant HBV Mutants to Besifovir PM

    To better understand the clinical utility of Besifovir, especially in patients who have developed resistance to other antiviral agents, in vitro susceptibility assays have been performed. These studies assess the effectiveness of Besifovir against HBV mutants with known resistance to lamivudine, adefovir, and entecavir (B133710) nih.govnih.govmdpi.com.

    There is significant cross-resistance between lamivudine and Besifovir nih.govnih.gov. The same mutations, rtL180M and rtM204V, that confer resistance to lamivudine are also responsible for Besifovir resistance nih.govmdpi.commdpi.com. In vitro assays confirm that lamivudine-resistant HBV mutants are not susceptible to Besifovir nih.govnih.govresearchgate.net. An artificially constructed mutant clone harboring both rtL180M and rtM204V (MV clone) showed strong resistance to Besifovir treatment, with an IC₅₀ value greater than 50 μM, representing an over 11.8-fold increase in resistance compared to the wild-type virus nih.gov. Another patient-derived lamivudine-resistant clone (50-2) also showed a 1.8-fold increase in the IC₅₀ for Besifovir nih.gov. These findings indicate that Besifovir is not an effective treatment option for patients with lamivudine-resistant HBV due to these shared resistance pathways nih.govmdpi.comresearchgate.net.

    In Vitro Susceptibility of Lamivudine-Resistant HBV Mutants to Besifovir
    HBV CloneRelevant MutationsBesifovir IC₅₀ (μM)Fold Resistance vs. WT
    Wild-Type (WT)None4.25 ± 0.431.0
    Clone 50-2rtM204I, etc.7.47 ± 0.541.8
    Clone MVrtL180M + rtM204V>50>11.8

    Data sourced from in vitro susceptibility assays nih.gov.

    In contrast to the findings with lamivudine resistance, Besifovir demonstrates high efficacy against adefovir-resistant HBV mutants nih.govnih.gov. In vitro studies were conducted on patient-derived adefovir-resistant clones, one harboring the rtA181V mutation (clone 10-16) and another with the rtN236T mutation (clone 10-17) nih.gov. Both of these clones remained highly sensitive to Besifovir nih.govresearchgate.net. The IC₅₀ values for Besifovir against these mutants were only slightly elevated compared to the wild-type virus. The fold differences in IC₅₀ were 2.0-fold for the rtA181V mutant and 1.2-fold for the rtN236T mutant, indicating that Besifovir efficiently suppresses the replication of these adefovir-resistant strains nih.gov. This suggests that Besifovir could be a viable alternative therapy for patients who have developed resistance to adefovir nih.govnih.govresearchgate.net.

    In Vitro Susceptibility of Adefovir-Resistant HBV Mutants to Besifovir
    HBV CloneRelevant MutationsBesifovir IC₅₀ (μM)Fold Resistance vs. WT
    Wild-Type (WT)None4.25 ± 0.431.0
    Clone 10-16rtA181V8.43 ± 0.582.0
    Clone 10-17rtN236T5.27 ± 0.261.2

    Data sourced from in vitro susceptibility assays nih.gov.

    The response of entecavir-resistant HBV to Besifovir is intermediate nih.govnih.gov. Entecavir resistance often involves the same lamivudine resistance mutations (rtL180M and rtM204V) in addition to other substitutions nih.govmdpi.com. Studies on entecavir-resistant clones that also harbor the rtL180M and rtM204V substitutions showed partial resistance to Besifovir nih.govmdpi.comresearchgate.net. For example, two entecavir-resistant clones (69-2 and 71-3) demonstrated IC₅₀ values for Besifovir that were 4.1-fold and 5.0-fold higher than the wild-type, respectively nih.gov. While this indicates reduced susceptibility, the level of resistance was less pronounced than that observed in mutants with only the rtL180M/rtM204V combination nih.gov. This suggests that while Besifovir's efficacy is diminished against entecavir-resistant strains, it may still offer some benefit, positioning it as a potential alternative for patients with resistance to entecavir nih.govnih.govresearchgate.net.

    In Vitro Susceptibility of Entecavir-Resistant HBV Mutants to Besifovir
    HBV CloneRelevant MutationsBesifovir IC₅₀ (μM)Fold Resistance vs. WT
    Wild-Type (WT)None4.25 ± 0.431.0
    Clone 69-2rtL180M, rtM204V, etc.17.57 ± 1.124.1
    Clone 71-3rtL180M, rtM204V, etc.21.27 ± 1.455.0

    Data sourced from in vitro susceptibility assays nih.gov.

    Genetic Barrier to Resistance of this compound Compared to Other Nucleos(t)ide Analogs

    The genetic barrier to resistance is a critical concept in antiviral therapy, referring to the number of specific viral mutations required to overcome the suppressive effect of a drug. Nucleos(t)ide analogs (NAs) with a high genetic barrier are preferred for first-line therapy as resistance is less likely to develop. easl.euresearchgate.net

    Besifovir is considered to have a high barrier to resistance, similar to other potent NAs like tenofovir and entecavir. nih.govnih.gov In clinical trials involving treatment-naïve patients, no antiviral resistance to besifovir was reported for up to 196 weeks of therapy. nih.gov Similarly, studies on patients switching from long-term tenofovir disoproxil fumarate (TDF) to besifovir also reported no instances of antiviral resistance. nih.govgutnliver.org

    In contrast, older NAs such as lamivudine (LMV) have a very low genetic barrier to resistance. researchgate.net The emergence of a single primary mutation, rtM204V or rtM204I, within the YMDD motif of the HBV polymerase is sufficient to confer high-level resistance to lamivudine. researchgate.netnih.gov

    The development of resistance to besifovir appears to be more complex. In vitro studies and a case report of a patient experiencing viral breakthrough have identified that the combination of lamivudine-resistant mutations rtL180M and rtM204V is associated with besifovir resistance. nih.govmdpi.com This indicates that while besifovir has a high genetic barrier in treatment-naïve patients, the barrier may be lower in patients with pre-existing resistance to other NAs, particularly lamivudine. mdpi.com

    Tenofovir is also recognized for its high genetic barrier, with clinically significant resistance being rare. easl.eu Studies suggest that multiple mutations, potentially a combination of at least four, are required to confer substantial resistance to tenofovir. easl.euresearchgate.net Entecavir has a high genetic barrier in treatment-naïve patients but a lower barrier in those with pre-existing lamivudine resistance, where additional mutations are required on the background of rtM204V/I and rtL180M. researchgate.netmdpi.com

    The following table provides a comparative overview of the genetic barrier and key resistance mutations for besifovir and other commonly used NAs.

    Table 2: Genetic Barrier to Resistance for Besifovir and Other NAs

    Antiviral Agent Genetic Barrier to Resistance Key Resistance-Associated Mutations
    Besifovir (BFV) High rtL180M + rtM204V
    Tenofovir (TDF/TAF) High Complex, requires multiple mutations (e.g., rtS106C + rtH126Y + rtD134E + rtL269I)
    Entecavir (ETV) High (in NA-naïve); Low (in LMV-resistant) LMV-resistance mutations (rtM204V/I ± rtL180M) plus rtT184, rtS202, or rtM250
    Adefovir (ADV) Low rtA181T/V or rtN236T

    | Lamivudine (LMV) | Low | rtM204V/I ± rtL180M |

    Theoretical Models of Resistance Development and Evolution

    The HBV polymerase lacks a proofreading function, leading to a high mutation rate estimated at 10,000 times greater than other DNA viruses. nih.govmdpi.com This results in the constant generation of a diverse population of viral variants, known as quasispecies, within an infected individual. nih.gov

    The theoretical framework for resistance development posits that:

    Generation of Diversity: Within the viral quasispecies, mutations arise randomly across the genome. Some of these mutations may pre-exist at very low levels even before therapy begins.

    Selective Pressure: The administration of an antiviral agent like besifovir exerts strong selective pressure on this diverse viral population. Variants that are susceptible to the drug are suppressed, while those with mutations that reduce the drug's efficacy have a survival advantage.

    Emergence of Resistant Strains: The resistant variants can then replicate more effectively in the presence of the drug, eventually becoming the dominant strain and leading to virologic breakthrough. nih.gov

    The concept of the genetic barrier is central to this model. For a drug with a high genetic barrier, like besifovir, the virus must accumulate multiple specific mutations to achieve a resistant phenotype. The probability of all necessary mutations occurring simultaneously in a single viral genome is low, which is why resistance emerges slowly or not at all in treatment-naïve patients. nih.govnih.gov

    The clinical observation that besifovir resistance is linked to the rtL180M + rtM204V mutations, which are primary resistance mutations for lamivudine, fits this theoretical model perfectly. nih.govmdpi.com In a patient previously treated with lamivudine, the rtL180M + rtM204V mutant may already be selected and present as a major population. When besifovir therapy is initiated in such a patient, the genetic barrier is effectively lowered because the necessary mutations are already present, facilitating the rapid emergence of clinical resistance. mdpi.com

    Preclinical Pharmacokinetics and Metabolism of Besifovir Pm

    Absorption and Distribution Characteristics in Animal Models

    Besifovir is the dipivoxil ester prodrug of its active metabolites and is designed for oral administration. researchgate.net Preclinical studies in various animal species have demonstrated its absorption and subsequent distribution, with a notable focus on the liver, the target organ for treating hepatitis B virus (HBV) infection.

    The oral bioavailability of besifovir has been shown to vary across different animal models, a common phenomenon in preclinical drug development. Studies have reported bioavailability ranging from 13% in Cynomolgus monkeys to 53% in Beagle dogs. hku.hk This interspecies variation is critical for selecting appropriate animal models for further toxicological and efficacy studies.

    Following absorption, the distribution of besifovir's metabolites, LB80331 and LB80317, has been specifically investigated in mice. hku.hkresearchgate.net These studies confirmed the delivery of the metabolites to the liver. In vivo research has indicated that the hepatic uptake of besifovir is approximately twice that of tenofovir disoproxil fumarate (TDF). nih.gov Furthermore, a significant portion of the metabolites within the liver exists in the phosphorylated form, which is essential for antiviral activity. researchgate.net Specifically, in mouse liver tissue, about 40% of the combined amount of LB80331 and LB80317 was detected as the phosphorylated active form. researchgate.net

    Animal ModelOral Bioavailability (%)
    Cynomolgus Monkey13
    Beagle Dog53

    Metabolic Pathways and Metabolite Profiling in Preclinical Systems

    Besifovir (designated as LB80380) is a prodrug that undergoes a specific metabolic cascade to generate its pharmacologically active form. nih.govhku.hk This metabolic conversion is a key feature of its design, intended to enhance oral absorption and cellular uptake.

    The metabolic pathway begins after oral absorption, where besifovir is rapidly converted into its initial metabolite, LB80331. researchgate.net This intermediate is subsequently metabolized to LB80317, which is the nucleotide analogue that ultimately confers the antiviral effect against HBV. nih.govhku.hk The final step in the activation pathway is the intracellular phosphorylation of LB80317 by host cellular kinases to its diphosphate form, which acts as the direct inhibitor of the viral polymerase. researchgate.net

    An important characteristic of besifovir's metabolism, identified through preclinical in vitro studies, is that the conversion of the prodrug to its active metabolites does not rely on the catalytic activity of the microsomal cytochrome P450 (CYP450) enzyme system. hku.hk This finding suggests a lower potential for metabolic drug-drug interactions involving the CYP450 pathways.

    Elimination Routes of Besifovir PM and its Metabolites in Animal Studies

    Preclinical studies have established that the primary route of elimination for besifovir and its metabolites is through the kidneys. nih.govhku.hk After systemic circulation, the parent compound and its metabolites are predominantly cleared via renal excretion. nih.gov

    Investigation of Potential Drug-Drug Interactions at a Molecular Level in Preclinical Models

    A crucial aspect of preclinical evaluation is determining a new compound's potential for drug-drug interactions (DDIs). For besifovir, this was investigated at a molecular level by examining its effects on the major drug-metabolizing cytochrome P450 enzymes. hku.hk

    In vitro studies were conducted to assess the inhibitory and inductive potential of besifovir (LB80380) and its primary metabolites, LB80331 and LB80317, on a panel of key human CYP450 isoforms. The results showed that all three compounds had negligible inhibitory effects on CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4 at concentrations up to 50 μM. hku.hk

    CompoundCYP450 Isoforms Tested (Inhibition)Result
    Besifovir (LB80380)CYP1A2, 2A6, 2B6, 2C9, 2C19, 2D6, 2E1, 3A4Negligible inhibition up to 50 μM
    LB80331 (Metabolite)
    LB80317 (Metabolite)

    Comparative Metabolomics Approaches in Animal Models to Elucidate Antiviral Mechanisms

    Metabolomics is a powerful analytical approach used to measure and compare large numbers of metabolites within biological samples, providing a functional readout of the physiological state of a cell or organism. researchgate.net In the context of antiviral drug research, comparative metabolomics can be employed in animal models to understand how a virus alters host cell metabolism and how an antiviral agent may reverse these changes or exert its effects. researchgate.netnih.gov This methodology can help identify novel therapeutic targets and biomarkers of treatment response. nih.gov

    While metabolomics has been applied to investigate the mechanisms of other antiviral agents and the pathophysiology of viral hepatitis, published preclinical studies specifically using comparative metabolomics in animal models to elucidate the antiviral mechanisms of besifovir are not available in the reviewed sources. Such studies would typically involve comparing the metabolic profiles of infected versus uninfected animal models, and treated versus untreated infected models, to map the metabolic pathways modulated by besifovir treatment.

    Future Directions in Besifovir Pm Academic Research

    Development of Next-Generation Besifovir PM Analogs with Enhanced Pharmacological Properties

    The development of next-generation analogs of Besifovir is a key research avenue aimed at improving upon its established antiviral efficacy. The core principle involves targeted chemical modifications to the parent molecule to optimize its pharmacological profile. Research efforts are centered on several key properties. A primary goal is to enhance the efficiency of intracellular delivery and conversion to the active diphosphate form. This involves designing novel prodrug moieties that can more effectively utilize cellular uptake transporters and be efficiently cleaved by intracellular enzymes.

    Another critical area is the improvement of the selectivity index—maximizing potency against the HBV polymerase while minimizing interaction with human DNA polymerases to reduce the potential for off-target effects. Furthermore, modifications are being explored to optimize the intracellular half-life of the active metabolite, potentially leading to sustained viral suppression. The overarching objective is to create a molecule with superior potency, a more favorable distribution into hepatocytes, and an enhanced resistance profile compared to the current compound.

    Property Rationale for Enhancement Potential Research Strategy
    Hepatocyte Targeting Increase drug concentration at the site of viral replication, minimizing systemic exposure.Conjugation with liver-targeting molecules (e.g., moieties that bind to hepatocyte-specific receptors).
    Metabolic Activation Improve the rate-limiting step of conversion to the active diphosphate form.Modification of the phosphonate (B1237965) group to create novel prodrugs that are more efficiently processed by cellular kinases.
    Resistance Profile Overcome potential resistance mutations that may arise in the HBV polymerase.Design of analogs with increased conformational flexibility to bind effectively to mutated polymerase active sites.
    Intracellular Half-Life Prolong the duration of antiviral pressure within the infected cell.Chemical modifications that reduce the rate of efflux from the hepatocyte or degradation by cellular enzymes.

    Exploration of Synergistic Antiviral Combinations in Preclinical Models (mechanistic studies)

    The strategy of combining antiviral agents with different mechanisms of action is a cornerstone of modern virology, aimed at achieving synergistic effects, reducing the emergence of drug resistance, and targeting multiple stages of the viral lifecycle. For Besifovir, which targets viral DNA synthesis, future research is intensely focused on identifying optimal partners for combination therapy in preclinical settings.

    Mechanistic studies are crucial to this effort. By combining Besifovir with agents that inhibit other viral processes, researchers can investigate the potential for synergy. For instance, combining a polymerase inhibitor with a capsid assembly modulator could disrupt both genome replication and the formation of new viral particles. Similarly, pairing Besifovir with an RNA interference (RNAi) agent could simultaneously block reverse transcription and degrade viral messenger RNAs (mRNAs), thereby reducing the production of viral proteins like HBsAg. mdpi.com Preclinical models are essential for evaluating these combinations to confirm that the combined effect is greater than the sum of the individual effects and to elucidate the underlying molecular mechanisms of the observed synergy. mdpi.com

    Combination Partner Class Mechanism of Action Rationale for Synergy with this compound
    Capsid Assembly Modulators (CAMs) Interfere with the proper formation of the viral nucleocapsid, a structure essential for reverse transcription.Dual disruption of genome replication: Besifovir blocks DNA synthesis, while CAMs prevent the formation of the replication-competent core particle.
    RNA interference (RNAi) agents Target and degrade specific HBV RNA transcripts, including pregenomic RNA (pgRNA) and mRNAs for viral proteins.Complementary attack: Besifovir inhibits the conversion of pgRNA to DNA, while RNAi agents reduce the amount of available pgRNA template and viral protein production. mdpi.com
    Entry Inhibitors Block the binding and entry of HBV into hepatocytes, preventing the establishment of new infections within the liver.Prevents reinfection of healthy hepatocytes while Besifovir suppresses replication in already-infected cells, potentially accelerating the decline of the infected cell pool.
    HBsAg Secretion Inhibitors Block the release of hepatitis B surface antigen (HBsAg), which is thought to contribute to immune exhaustion.May help restore host immune function by reducing the circulating load of immunosuppressive viral antigens, allowing the immune system to better clear cells targeted by Besifovir's action.

    Research into Host-Targeting Agents in Conjunction with this compound for HBV Eradication

    A paradigm shift in antiviral therapy involves the development of host-targeting agents (HTAs), which inhibit viral replication by modulating host cellular factors that the virus hijacks for its own lifecycle. nih.gov This approach offers a high barrier to resistance, as the virus cannot easily mutate a host protein. Combining HTAs with a direct-acting antiviral like Besifovir is a promising strategy for achieving a functional cure for HBV. nih.gov

    Research in this area focuses on several classes of HTAs. One major area is the targeting of host factors involved in the epigenetic regulation and transcription of covalently closed circular DNA (cccDNA), the stable viral reservoir in the nucleus of infected cells. nih.gov By silencing cccDNA transcription, an HTA could prevent the production of new viral components, while Besifovir eliminates any nascent virus produced through residual transcription. Another approach involves modulating the host immune system. For example, agonists of Toll-like receptors (TLRs) can stimulate the innate immune response to recognize and clear infected hepatocytes. mdpi.com Combining such an immune-stimulating agent with the viral suppression provided by Besifovir could lead to a more effective and sustained clearance of infected cells. nih.gov

    Application of Structural Biology Techniques to HBV Polymerase-Besifovir PM Interactions

    A detailed, atomic-level understanding of how Besifovir interacts with its target, the HBV polymerase, is fundamental to designing more potent and specific next-generation inhibitors. Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), are powerful tools for visualizing these interactions. The HBV polymerase has been historically challenging to study due to difficulties in producing stable, recombinant protein.

    Future research will focus on overcoming these challenges to solve the high-resolution structure of the HBV polymerase active site, both alone and in complex with the active diphosphate form of Besifovir. Such a structure would provide invaluable insights into the precise binding mode of the inhibitor, identifying the key amino acid residues involved in the interaction. This information would illuminate the molecular basis for its inhibitory activity and could explain how resistance mutations interfere with binding. Furthermore, these structural blueprints can be used for in silico (computer-aided) drug design, enabling the rational development of new analogs with modified structures predicted to have enhanced binding affinity and improved activity against wild-type and resistant viral strains.

    Q & A

    Q. What key pharmacological characteristics of Besifovir PM justify its use in chronic hepatitis B (CHB) research?

    Methodological Answer: Researchers should focus on its nucleotide analog structure, which inhibits HBV polymerase. Comparative studies with entecavir and tenofovir DF should evaluate metrics like viral load reduction (log IU/mL), ALT normalization rates, and HBeAg seroconversion. For example, in Phase II trials, Besifovir 90 mg and 150 mg demonstrated HBV DNA reductions of 5.29 and 5.15 log IU/mL, comparable to entecavir (5.67 log IU/mL) . Safety parameters like carnitine depletion (requiring supplementation) and renal/bone safety profiles should also be prioritized .

    Q. How should a clinical trial be designed to assess this compound's antiviral efficacy?

    Methodological Answer:

    • Study Design : Use a randomized, double-blind, active-controlled trial (e.g., Besifovir vs. entecavir) with a minimum 96-week duration to capture long-term efficacy and resistance data .
    • Endpoints : Primary endpoints should include HBV DNA suppression (<20 IU/mL), ALT normalization, and HBeAg seroconversion. Secondary endpoints should monitor renal function (eGFR) and bone mineral density (BMD) changes .
    • Sample Size : Calculate using power analysis to detect non-inferiority margins (e.g., Δ <0.5 log IU/mL difference in HBV DNA reduction).
    • Ethics : Include carnitine supplementation protocols to mitigate adverse effects .

    Advanced Research Questions

    Q. How can contradictory data on this compound's renal safety profile be analyzed in systematic reviews?

    Methodological Answer:

    • Data Harmonization : Standardize metrics (e.g., eGFR decline in mL/min/1.73m²) across studies. For example, tenofovir DF showed a -7.8 mL/min eGFR decline over 48 weeks, while Besifovir restored baseline eGFR after 144 weeks .
    • Confounding Control : Use multivariate regression to adjust for variables like age, baseline renal function, and comorbidities.
    • Meta-Analysis Frameworks : Apply PRISMA guidelines to assess heterogeneity via I² statistics. Highlight differences in study populations (e.g., HBeAg-negative vs. -positive patients) that may explain discrepancies .

    Q. What methodologies are optimal for evaluating long-term carnitine depletion in this compound-treated cohorts?

    Methodological Answer:

    • Longitudinal Monitoring : Measure serum carnitine levels at baseline, 12-week intervals, and endpoint. Use LC-MS/MS for high sensitivity .
    • Dietary Controls : Implement standardized dietary logs to account for exogenous carnitine intake.
    • Statistical Models : Employ mixed-effects models to track individual trajectories and identify risk factors (e.g., baseline carnitine deficiency).
    • Ethical Considerations : Predefine thresholds for carnitine supplementation (e.g., <20 μmol/L) to prevent symptomatic deficiency .

    Q. How can researchers address variability in bone density outcomes across this compound studies?

    Methodological Answer:

    • Standardized Imaging : Use dual-energy X-ray absorptiometry (DXA) with centralized analysis to reduce inter-site variability.
    • Time-Point Alignment : Compare BMD changes at consistent intervals (e.g., 48-week increments). In one study, tenofovir DF reduced spine BMD by 1.12%, while Besifovir restored baseline BMD after 144 weeks .
    • Subgroup Analysis : Stratify by risk factors (e.g., osteoporosis history, vitamin D levels) to identify vulnerable populations.

    Methodological Frameworks

    • PICO Framework : Use to structure clinical questions (Population: CHB patients; Intervention: this compound; Comparison: Entecavir; Outcomes: HBV DNA suppression, safety) .
    • FINER Criteria : Ensure research questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, investigating Besifovir's carnitine depletion mechanism addresses novelty and clinical relevance .
    • Data Contradiction Analysis : Apply iterative qualitative coding (e.g., thematic analysis) to categorize conflicting results and identify root causes (e.g., adherence variability) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.